11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid
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Overview
Description
11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by having three consecutive isoprene units. The molecular formula of this compound is C17H30O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,7,11-trimethyl-2,4-dodecadienoic acid with ethyl alcohol in the presence of an acid catalyst to introduce the ethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Scientific Research Applications
11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. It acts as a transcriptional coactivator for steroid receptors and nuclear receptors, enhancing their activity. This compound can bind to the steroid binding domain (AF-2) but not the modulating N-terminal domain (AF-1), influencing gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Methoprene: An isopropyl ester of 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid, used as an insect growth regulator.
Farnesoic acid: A related sesquiterpenoid with similar structural features.
Uniqueness
11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
40596-64-3 |
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Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
11-ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid |
InChI |
InChI=1S/C17H30O3/c1-6-20-17(4,5)12-8-11-14(2)9-7-10-15(3)13-16(18)19/h7,10,13-14H,6,8-9,11-12H2,1-5H3,(H,18,19) |
InChI Key |
HPPZQOBJRDZXII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)CCCC(C)CC=CC(=CC(=O)O)C |
Origin of Product |
United States |
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